molecular formula C19H19N3O4 B14989312 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B14989312
M. Wt: 353.4 g/mol
InChI Key: ACMDSOFFIBOJHV-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methoxyphenyl group at position 4 and a 2-propoxybenzamide moiety at position 2. Its molecular formula is C₁₉H₁₉N₃O₄, with a molecular weight of 353.37 g/mol and a CAS registry number of 873083-00-2 . The compound’s IUPAC name is 2-propoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, and its canonical SMILES string is COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OCCC .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H19N3O4/c1-3-12-25-16-7-5-4-6-15(16)19(23)20-18-17(21-26-22-18)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

ACMDSOFFIBOJHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the condensation of 4-methoxyphenylhydrazine with 2-propoxybenzoic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-(4-Methoxy-3-Methylphenyl)-1,2,5-Oxadiazol-3-yl]-4-Propoxybenzamide (D370-0322)

  • Molecular Formula : C₂₀H₂₁N₃O₄
  • Molecular Weight : 367.4 g/mol
  • Key Modifications : Incorporation of a methyl group at the 3-position of the 4-methoxyphenyl ring and a 4-propoxy group on the benzamide (vs. 2-propoxy in the target compound).
  • Physicochemical Properties :
    • logP : 5.04 (indicative of high lipophilicity)
    • Hydrogen Bond Acceptors : 7
    • Polar Surface Area : 75.13 Ų .

N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)-3-Propoxybenzamide (D220-0788)

  • Key Modifications : Replacement of the 4-methoxyphenyl group with a simple phenyl ring.
  • Implications : The absence of the methoxy group may reduce electronic effects and solubility compared to the target compound .

Analogs with Extended Alkoxy Chains

N-[4-(3,4-Dipropoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Propoxybenzamide (D109-0278)

  • Molecular Formula : C₂₄H₂₉N₃O₅
  • Molecular Weight : 439.51 g/mol
  • Key Modifications : Addition of propoxy groups at both 3- and 4-positions on the phenyl ring.
  • Implications : Increased molecular weight and steric bulk may enhance lipophilicity (predicted logP >5.0) but reduce metabolic stability .

Heterocycle-Swapped Analogs

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

  • Key Modifications : Replacement of the oxadiazole core with a thiazole ring.
  • Bioactivity : Demonstrated cardioprotective effects superior to reference drugs Levocarnitine and Mildronate in hypoxia models .
  • Implications : The thiazole moiety may enhance hydrogen-bonding capacity and target engagement compared to oxadiazole derivatives.

Data Tables

Table 1. Comparative Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight logP Key Structural Features
Target Compound C₁₉H₁₉N₃O₄ 353.37 N/A 4-Methoxyphenyl, 2-propoxybenzamide
D370-0322 (4-methoxy-3-methylphenyl analog) C₂₀H₂₁N₃O₄ 367.40 5.04 Methyl addition, 4-propoxy substitution
D109-0278 (3,4-dipropoxyphenyl analog) C₂₄H₂₉N₃O₅ 439.51 N/A Dual propoxy groups on phenyl ring
Thiazole-based analog C₁₇H₂₁BrN₆O₂ 437.29 N/A Thiazole core, hydrobromide salt

Research Findings and Implications

Substituent Effects :

  • Methoxy and propoxy groups enhance lipophilicity, as seen in D370-0322 (logP 5.04) .
  • Steric hindrance from dipropoxy substitutions (D109-0278) may reduce aqueous solubility but improve membrane permeability .

Heterocycle Impact :

  • Thiazole derivatives exhibit marked bioactivity in cardioprotection, suggesting that core heterocycle identity critically influences pharmacological profiles .

Positional Isomerism :

  • The 2-propoxy vs. 4-propoxy substitution in benzamide (target vs. D370-0322) may alter binding interactions in target proteins, though experimental validation is lacking.

Biological Activity

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure comprising an oxadiazole ring and various aromatic groups. The molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.34 g/mol. Its structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor for certain protein kinases and may modulate signaling pathways involved in cell proliferation and apoptosis. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains demonstrated its effectiveness in inhibiting growth, suggesting potential applications in treating infections caused by resistant bacterial strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect was particularly noted in studies involving breast and colon cancer cell lines, where it showed a dose-dependent response.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at specific dosages. The study highlighted the compound’s ability to inhibit cell migration and invasion.
  • Antimicrobial Efficacy : Research published in Antibiotics journal demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
  • Mechanistic Insights : Another investigation focused on the mechanism of action revealed that the compound interacts with the ATP-binding site of certain kinases, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell cycle regulation .

Comparative Analysis

Property/ActivityThis compoundOther Similar Compounds
Molecular Weight302.34 g/molVaries (typically 250-350 g/mol)
Antimicrobial ActivityEffective against multiple bacterial strainsVaries; some may be less effective
Anticancer ActivityInduces apoptosis in cancer cellsVaries; some compounds may target different pathways
Mechanism of ActionKinase inhibitionVaries; may involve different targets

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